2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h5,8-12,14H,3-4,6-7H2,1-2H3 |
InChI Key |
SRCMJGUTQIPMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(C)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction with Subsequent Amination
This method adapts protocols from the synthesis of 1-(thiophen-2-yl)cyclohexan-1-amine (TCA).
- Step 1 : 2-Methylcyclohexanone reacts with a thiophen-2-yl magnesium bromide Grignard reagent to form 1-(thiophen-2-yl)-2-methylcyclohexanol .
- Step 2 : The alcohol is converted to the corresponding imine via reaction with ammonium acetate.
- Step 3 : Reductive amination using sodium cyanoborohydride (NaBH₃CN) yields the primary amine.
- Step 4 : N-Alkylation with ethyl bromide introduces the ethyl group at the amine position.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Thiophen-2-yl MgBr, THF, 0°C → RT | 85% | |
| 2 | NH₄OAc, MeOH, reflux | 78% | |
| 3 | NaBH₃CN, MeOH, RT | 70% | |
| 4 | EtBr, K₂CO₃, DMF | 65% |
Reductive Amination of 2-Methylcyclohexanone
A one-pot reductive amination strategy merges 2-methylcyclohexanone with 1-(thiophen-2-yl)ethylamine.
- Synthesis of 1-(thiophen-2-yl)ethylamine :
- Reductive Amination :
- 2-Methylcyclohexanone and 1-(thiophen-2-yl)ethylamine react with NaBH(OAc)₃ in dichloroethane.
Key Data :
| Component | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1-(Thiophen-2-yl)ethylamine | Thiophene-2-carbaldehyde, NH₃, MeNO₂, LiAlH₄ | 62% | |
| Reductive Amination | NaBH(OAc)₃, DCE, 24 h | 88% |
N-Alkylation of 2-Methylcyclohexanamine
Direct alkylation of 2-methylcyclohexanamine with 1-(thiophen-2-yl)ethyl bromide:
- Synthesis of 1-(thiophen-2-yl)ethyl bromide :
- Thiophen-2-yl ethanol (from thiophene-2-carbaldehyde reduction) treated with HBr gas.
- Alkylation :
- 2-Methylcyclohexanamine reacts with 1-(thiophen-2-yl)ethyl bromide in the presence of K₂CO₃.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl bromide synthesis | Thiophen-2-yl ethanol, HBr gas, 0°C | 75% | |
| Alkylation | K₂CO₃, DMF, 60°C, 12 h | 68% |
Cyclocondensation and Functionalization
Adapting Gewald aminothiophene synthesis:
- Step 1 : Knoevenagel condensation of 2-methylcyclohexanone with cyanoacetamide yields α,β-unsaturated nitrile.
- Step 2 : Sulfur incorporation via Gewald reaction forms thiophene ring.
- Step 3 : Reduction of nitrile to amine using LiAlH₄.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyanoacetamide, EtOH, reflux | 80% | |
| 2 | S₈, morpholine, EtOH | 65% | |
| 3 | LiAlH₄, THF, 0°C → RT | 70% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Grignard + Amination | High regioselectivity | Multi-step, harsh conditions | 65–85% |
| Reductive Amination | One-pot, scalable | Requires pre-synthesized amine | 62–88% |
| N-Alkylation | Direct functionalization | Low bromide stability | 68–75% |
| Gewald Synthesis | Thiophene ring formation in situ | Limited to specific substrates | 65–80% |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine , differing primarily in substituents on the cyclohexane ring or nitrogen atom:
Physicochemical Properties
- Melting Points : TCPr’s HCl salt exhibits a high melting point (183.8–185.5°C), suggesting strong ionic interactions, a trait likely shared by the target compound due to structural similarity .
- Solubility : Pyridine-containing derivatives (e.g., 22i) are more polar and water-soluble than thiophene analogs, which may limit the latter’s bioavailability .
Pharmacological Activity
- NMDA Receptor Antagonism: Arylcyclohexylamines like TCPr and N-ethyl-1-phenylcyclohexan-1-amine are known for NMDA receptor antagonism, a mechanism linked to dissociative effects. The thiophene ring in the target compound may modulate binding affinity due to sulfur’s electron-rich nature .
- Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, unlike phenyl or pyridyl groups, which could shorten the target compound’s half-life compared to Methoxmetamine (containing a methoxyphenyl group) .
Biological Activity
2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine (CAS No. 1217623-79-4) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21NS
- Molecular Weight : 223.38 g/mol
- Structure : The compound features a cyclohexane ring substituted with a thiophene group, contributing to its unique interactions in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine. For instance, derivatives containing thiophene rings have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine | TBD | Staphylococcus aureus |
| Similar Thiophene Derivative | 3.12 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth, suggesting that structural modifications can enhance their antimicrobial properties.
Neuropharmacological Effects
Preliminary research indicates that compounds with similar structures may exhibit neuropharmacological effects. For example, they can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The presence of the thiophene moiety is believed to enhance binding affinity to serotonin receptors.
The biological activity of 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine is hypothesized to involve several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzymatic Inhibition : It could inhibit enzymes involved in the metabolism of neurotransmitters, thereby increasing their availability in the synaptic cleft.
- Antioxidant Activity : Some studies suggest that thiophene-containing compounds possess antioxidant properties, which may contribute to their neuroprotective effects.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Antimicrobial Activity :
- Neuropharmacological Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis typically involves alkylation of cyclohexanamine derivatives or reductive amination. For example, reacting 2-methylcyclohexanone with 1-(thiophen-2-yl)ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Optimization may include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance imine formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions from thiophene’s electron-rich structure .
- Yield monitoring : Employ GC-MS or HPLC to track intermediate purity .
Q. How can the three-dimensional conformation of the compound be determined experimentally?
- Techniques :
- X-ray crystallography : Resolve crystal packing and chair conformation of the cyclohexane ring. SHELX programs (e.g., SHELXL) are standard for refinement .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., coupling constants in NOESY) can infer axial/equatorial substituent positions. Thiophene protons show distinct aromatic splitting (~6.8–7.5 ppm) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict steric strain from the methyl-thiophene interaction .
Q. What are the key challenges in characterizing the compound’s physical properties (e.g., solubility, melting point)?
- Experimental hurdles :
- Hydrophobicity : The thiophene and cyclohexane groups reduce aqueous solubility. Use logP calculations (e.g., XLogP3) to guide solvent selection for recrystallization .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition points, critical for handling during synthesis .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl and thiophene substituents influence the compound’s reactivity in nucleophilic reactions?
- Steric hindrance : The methyl group on the cyclohexane ring and the bulky thiophene-ethyl moiety reduce accessibility to the amine lone pair, slowing acylation or alkylation. Kinetic studies (e.g., pseudo-first-order rate constants) quantify this effect .
- Electronic effects : Thiophene’s electron-donating nature increases amine basicity. Compare pKa values (experimental or computational) with analogs lacking the thiophene group .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., GPCRs)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT2A), leveraging thiophene’s π-π stacking potential. Validate with:
- Mutagenesis studies : Replace key receptor residues (e.g., Phe339) to test predicted interactions .
- SPR assays : Measure binding affinity (KD) to confirm docking scores .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?
- Troubleshooting strategies :
- Assay standardization : Control variables like buffer pH (amine protonation affects activity) .
- Metabolic stability : Test cytochrome P450 (CYP) inhibition to rule out false positives from metabolite interference .
- Chiral separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers, as stereochemistry impacts target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
